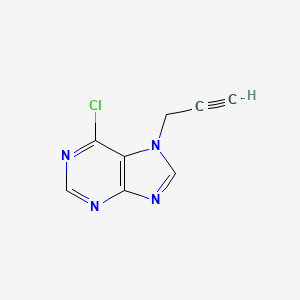
chloromethanesulfonylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required (temperature, pressure, catalysts), and the mechanism of the reaction .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like X-ray crystallography, NMR, IR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical properties (melting point, boiling point, density, etc.) and chemical properties (reactivity, stability, etc.) of the compound .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of chloromethanesulfonylcyclopropane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopropane", "Chloromethane", "Sulfonyl chloride", "Triethylamine", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cyclopropane is reacted with chloromethane in the presence of triethylamine and diethyl ether to form chloromethylcyclopropane.", "Step 2: Chloromethylcyclopropane is then reacted with sulfonyl chloride in the presence of triethylamine and diethyl ether to form chloromethanesulfonylcyclopropane.", "Step 3: The reaction mixture is then washed with a solution of sodium bicarbonate and water to remove any impurities.", "Step 4: The final product, chloromethanesulfonylcyclopropane, is isolated and purified through standard laboratory techniques such as distillation or chromatography." ] } | |
CAS RN |
2680532-88-9 |
Product Name |
chloromethanesulfonylcyclopropane |
Molecular Formula |
C4H7ClO2S |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



